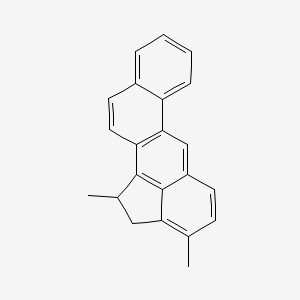
1,3-Dimethylcholanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 1 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylcholanthrene can be synthesized through a multi-step process involving the alkylation of cholanthrene. One common method involves the Friedel-Crafts alkylation of cholanthrene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,3-Dimethylcholanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric ferricyanide and other one-electron transfer oxidizing reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic conditions.
Major Products Formed
Oxidation: Major products include 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,3-Dimethylcholanthrene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Chemistry: Studying the reactivity and chemical behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects of carcinogens on cellular processes and DNA.
Medicine: Understanding the mechanisms of carcinogenesis and developing potential cancer therapies.
Industry: Used as a reference compound in toxicological studies and environmental monitoring.
作用机制
1,3-Dimethylcholanthrene exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with xenobiotic response elements to regulate the expression of various genes involved in xenobiotic metabolism. This process leads to the formation of reactive metabolites that can interact with DNA, causing mutations and initiating carcinogenesis .
相似化合物的比较
Similar Compounds
3-Methylcholanthrene: Another potent carcinogen with similar structure and properties.
7,12-Dimethylbenz[a]anthracene: A polycyclic aromatic hydrocarbon with strong carcinogenic activity.
Benzo[a]pyrene: A well-known carcinogen found in tobacco smoke and grilled foods.
Uniqueness
1,3-Dimethylcholanthrene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its ability to form specific reactive metabolites makes it a valuable compound for studying the detailed mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
属性
CAS 编号 |
63041-61-2 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C22H18/c1-13-7-8-16-12-20-17-6-4-3-5-15(17)9-10-18(20)21-14(2)11-19(13)22(16)21/h3-10,12,14H,11H2,1-2H3 |
InChI 键 |
WSZQILGMYQZUBK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



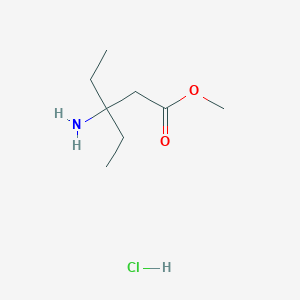
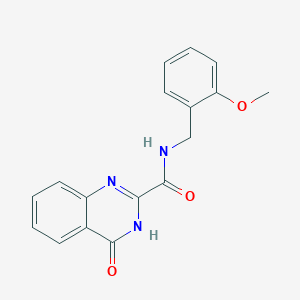
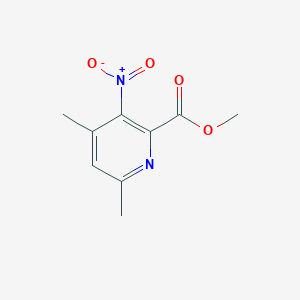

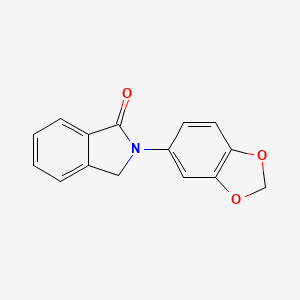
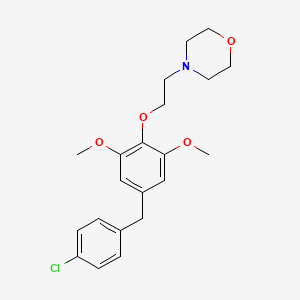
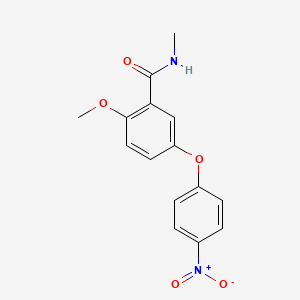
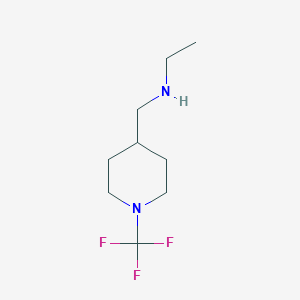
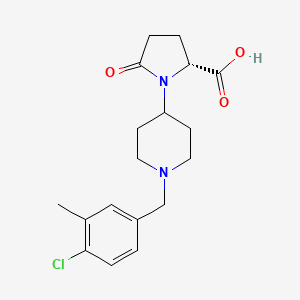
![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)
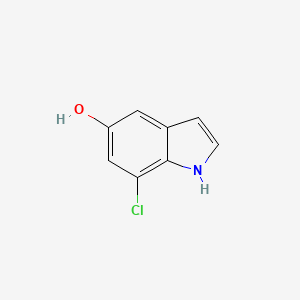
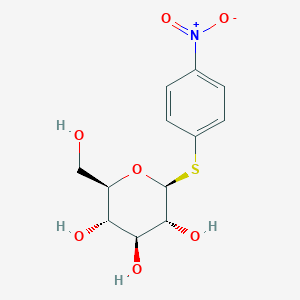
![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)
